5,6-Dimethoxyisobenzofuran-1(3H)-one can be derived from various synthetic routes involving the modification of aromatic compounds. It is classified as an isobenzofuran derivative, which is characterized by a fused benzene and furan ring system. This compound may exhibit properties relevant to pharmaceuticals, particularly due to its structural similarity to bioactive natural products.
The synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one can be achieved through several methods, including:
The molecular formula for 5,6-Dimethoxyisobenzofuran-1(3H)-one is . Its structure consists of:
COC1=C(C(=C2C(=C1)OC2=O)C)O
XQZKZQXAWOQYPL-UHFFFAOYSA-N
This structural configuration allows for various interactions with biological targets, potentially influencing its pharmacological properties.
5,6-Dimethoxyisobenzofuran-1(3H)-one can participate in several chemical reactions:
Research indicates that similar compounds have shown activity against various cancer cell lines and possess anti-inflammatory properties, suggesting that 5,6-Dimethoxyisobenzofuran-1(3H)-one may have similar therapeutic potentials.
5,6-Dimethoxyisobenzofuran-1(3H)-one has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2